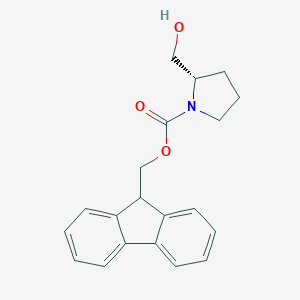

Fmoc-L-Prolinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUXXCOVGMCKQL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350932 | |

| Record name | Fmoc-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148625-77-8 | |

| Record name | Fmoc-L-Prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fmoc-L-Prolinol in Advanced Synthesis

An In-depth Technical Guide to Fmoc-L-Prolinol: Structure, Synthesis, and Applications

In the landscape of medicinal chemistry and peptide science, the strategic selection of building blocks is paramount to achieving desired therapeutic outcomes. This compound, a chiral amino alcohol protected by the fluorenylmethoxycarbonyl (Fmoc) group, has emerged as a pivotal reagent for researchers and drug development professionals.[1] Its unique structural features—a rigid pyrrolidine ring, a primary alcohol, and a base-labile protecting group—offer a powerful combination of stability and controlled reactivity.[1] This guide provides a senior application scientist's perspective on the core properties, synthesis, and critical applications of this compound, moving beyond simple protocols to explain the causality behind its utility in sophisticated molecular design.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a white to off-white crystalline powder valued for its high purity and defined stereochemistry, which are critical for predictable outcomes in asymmetric synthesis.[1]

Chemical Structure

The molecule consists of an L-proline scaffold where the carboxylic acid has been reduced to a hydroxymethyl group. The secondary amine of the pyrrolidine ring is protected by the bulky Fmoc group. This protection is crucial, rendering the amine temporarily inert and preventing unwanted side reactions during synthesis, while allowing for selective deprotection under mild basic conditions.[2][3]

Caption: Chemical structure of (2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(hydroxymethyl)pyrrolidine.

Physicochemical Data

The properties summarized below are critical for experimental design, including solvent selection, reaction temperature, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 148625-77-8 | [1][4] |

| Molecular Formula | C₂₀H₂₁NO₃ | [1][5][6] |

| Molecular Weight | 323.39 g/mol | [1][5] |

| Appearance | White or off-white powder | [1] |

| Purity | ≥98.0% (HPLC) | |

| Optical Rotation | [α]D²⁰ = -42° to -38° (c=1 in DMF) | [1] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [4] |

| Storage | Desiccate at -20°C for long-term stability | [4][7] |

Synthesis and Purification Protocol

The synthesis of this compound is a direct and high-yielding process that leverages the nucleophilicity of the secondary amine on the L-Prolinol scaffold. The choice of the Fmoc-donating reagent is critical and often depends on lab availability and desired reaction kinetics; N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are the most common choices.

Causality in Experimental Design

-

Base Selection: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base such as sodium bicarbonate is used. Its role is to scavenge the acid (HCl or N-hydroxysuccinimide) generated during the reaction, driving the equilibrium towards product formation without competing with the prolinol amine.

-

Solvent System: A polar aprotic solvent like Dichloromethane (DCM) or a mixture including water is chosen to dissolve the starting materials and facilitate the reaction.

-

Temperature Control: The reaction is typically initiated at 0°C to control the initial exotherm and minimize potential side reactions, before being allowed to proceed at room temperature for completion.

Step-by-Step Synthesis Workflow

Caption: Standard workflow for the N-protection of L-Prolinol to yield this compound.

Detailed Protocol

-

Preparation: In a round-bottom flask, dissolve L-Prolinol (1.0 eq) and a suitable base (e.g., NaHCO₃, 2.5 eq) in a 1:1 mixture of Dioxane and Water.

-

Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-Cl (1.0 eq) in Dioxane dropwise over 30 minutes.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, dilute the mixture with water and extract with an organic solvent such as Ethyl Acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography if needed to yield a pure white solid.

Core Applications in Research and Development

This compound is not merely a protected amino acid; it is a strategic chiral building block that opens avenues to novel molecular architectures.[1][]

Advanced Peptide Synthesis and Peptidomimetics

While Fmoc-L-Proline is used to introduce the conformationally rigid proline residue into a peptide backbone, this compound serves a different, yet equally critical, role.[2][9]

-

C-Terminal Modification: It is used to synthesize peptide alcohols, where the C-terminal carboxylic acid is replaced with a hydroxymethyl group. This modification is common in peptidomimetics to increase metabolic stability and alter binding properties.

-

Bioconjugation: The primary alcohol serves as a reactive handle for attaching other molecules, such as fluorescent labels, linkers for drug delivery systems, or for immobilization onto solid surfaces.[1][9]

Asymmetric Synthesis and Organocatalysis

The inherent chirality of the prolinol scaffold makes it a valuable precursor in asymmetric synthesis.[1]

-

Chiral Auxiliary: The Fmoc-protected form is used to introduce the chiral prolinol moiety into a larger molecule. After subsequent reactions, the prolinol auxiliary can be cleaved, having successfully transferred its stereochemical information.

-

Precursor to Organocatalysts: L-Prolinol itself (after removal of the Fmoc group) and its derivatives are highly effective organocatalysts for a range of carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael reactions.[10][11][12] These reactions typically proceed through an enamine-based transition state, where the stereochemistry of the proline ring dictates the facial selectivity of the reaction, leading to enantiomerically enriched products.[10]

Quality Control: A Guide to Spectroscopic Characterization

Confirming the identity and purity of this compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for quality control. While raw spectra are instrument-dependent, the expected signals are universal.

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~7.2-7.8 ppm: Multiplets corresponding to the 8 aromatic protons of the fluorenyl group. ~4.0-4.5 ppm: Multiplets for the -CH₂-O- and -CH- of the Fmoc group. ~3.5-3.8 ppm: Diastereotopic protons of the -CH₂OH group. ~1.5-2.2 ppm: Multiplets for the protons on the pyrrolidine ring. |

| ¹³C NMR | ~155 ppm: Carbonyl carbon of the carbamate (Fmoc group). ~120-145 ppm: Aromatic carbons of the fluorenyl group. ~65-70 ppm: Carbons of the -CH₂-O- (Fmoc) and -CH₂OH groups. ~25-60 ppm: Carbons of the pyrrolidine ring. |

| FT-IR (cm⁻¹) | ~3400 cm⁻¹: Broad O-H stretch (alcohol). ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch. ~1690 cm⁻¹: Strong C=O stretch (carbamate). |

| Mass Spec (ESI+) | m/z ~324.16: [M+H]⁺ m/z ~346.14: [M+Na]⁺ |

Handling, Storage, and Safety

The long-term integrity of this compound depends on proper handling and storage.

-

Storage: The compound should be stored desiccated in a freezer at -20°C.[4][7] This minimizes degradation from atmospheric moisture and thermal stress.

-

Solution Stability: For optimal results, solutions should be prepared fresh on the day of use. If advance preparation is necessary, stock solutions in an anhydrous solvent like DMSO can be stored sealed at -20°C or below for several months.[4] Before use, ensure the solution is fully thawed and vortexed.

-

Safety: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder. Work in a well-ventilated area or fume hood.

Conclusion

This compound is a testament to the power of thoughtful molecular design. Its utility extends far beyond that of a simple protected amino alcohol, serving as a versatile and strategic tool for chemists. By enabling the synthesis of modified peptides, acting as a reliable chiral building block, and serving as a precursor to powerful organocatalysts, this compound is indispensable for advancing the frontiers of drug discovery and complex molecule synthesis. Its successful application hinges on a deep understanding of its properties, a mastery of its synthetic protocols, and a creative vision for its deployment in molecular architecture.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc-Prolinol | CAS:148625-77-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. peptide.com [peptide.com]

- 6. scbt.com [scbt.com]

- 7. 148625-77-8|Fmoc-Prolinol|BLD Pharm [bldpharm.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 11. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 12. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Fmoc-L-Prolinol from L-Prolinol

Introduction

In the landscape of modern peptide synthesis and drug discovery, the strategic use of protecting groups is fundamental to achieving high-purity, complex biomolecules. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone, prized for its stability under acidic conditions and its facile removal with mild bases.[1][2] This orthogonality to acid-labile protecting groups like Boc (tert-butyloxycarbonyl) makes it indispensable for sophisticated synthetic strategies, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][3][4]

Fmoc-L-Prolinol, an alcohol derivative of the unique imino acid proline, is a critical chiral building block. Its incorporation into molecular scaffolds is leveraged to introduce conformational rigidity, a property highly sought after in the design of peptide-based therapeutics, catalysts, and novel biomaterials.[5][6] The synthesis of this compound is a foundational procedure for laboratories engaged in medicinal chemistry and peptide research.

This guide provides an in-depth, field-proven methodology for the synthesis of this compound from its precursor, L-prolinol. We will dissect the reaction mechanism, present a detailed experimental protocol, and outline the necessary analytical techniques for quality control, offering researchers a self-validating system for producing this high-value reagent.

Reaction Principle and Mechanism: The Schotten-Baumann Approach

The synthesis hinges on the N-protection of the secondary amine of L-prolinol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction is a classic example of a Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.

The Mechanism:

The reaction proceeds via a nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-prolinol acts as a nucleophile, attacking the electrophilic carbonyl carbon of Fmoc-Cl.[7]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Neutralization: The reaction liberates hydrochloric acid (HCl), which is immediately neutralized by the base (e.g., sodium bicarbonate) present in the reaction medium. This neutralization step is critical as it drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.[7]

The choice of Fmoc-Cl as the protecting agent is deliberate; it is a stable, solid reagent that reacts efficiently with amines.[7][8] The resulting Fmoc-carbamate is robust enough to withstand a wide range of reaction conditions but can be selectively cleaved when desired, making it a cornerstone of modern peptide chemistry.[9]

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with built-in checkpoints and explanations for each critical step.

Materials and Reagents

-

L-Prolinol (≥98%)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, ≥98%)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (for TLC)

-

Hexane (for TLC)

-

Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator, and TLC equipment.

Step-by-Step Methodology

-

Reactant Preparation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-prolinol (1.0 eq) and sodium bicarbonate (2.5 eq) in a biphasic mixture of deionized water and dichloromethane (1:1 ratio, e.g., 40 mL each).

-

Causality: The biphasic system facilitates the reaction at the interface. NaHCO₃ acts as the base to neutralize the HCl byproduct, and its presence in the aqueous phase prevents unwanted side reactions with the organic-soluble components.[7]

-

-

Fmoc-Cl Addition:

-

Cool the vigorously stirring mixture to 0°C using an ice bath.

-

In a separate beaker, dissolve Fmoc-Cl (1.05 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the Fmoc-Cl solution to the reaction flask dropwise over 30 minutes using a dropping funnel. Maintain the temperature at 0°C throughout the addition.

-

Causality: The reaction is exothermic. A slow, controlled addition at low temperature prevents potential side reactions and degradation of the Fmoc-Cl reagent, which is sensitive to heat and moisture.[7][8]

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Let the reaction stir vigorously overnight (approximately 12-16 hours) to ensure it proceeds to completion.

-

Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate/Hexane. The disappearance of the L-prolinol spot and the appearance of a new, UV-active product spot (due to the fluorenyl group) indicates progress.

-

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM (e.g., 2 x 30 mL).

-

Combine all organic layers.

-

Wash the combined organic phase sequentially with 1 M HCl (2 x 30 mL), deionized water (1 x 30 mL), and finally with brine (1 x 30 mL).

-

Causality: The acid wash removes any unreacted L-prolinol and residual base. The brine wash removes bulk water and aids in breaking any emulsions, preparing the organic layer for drying.

-

-

Drying and Concentration:

-

Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white or off-white solid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel if significant impurities are present.

-

Trustworthiness: Purification is essential to remove any unreacted starting materials or byproducts, ensuring the final product meets the high-purity standards (typically >98% by HPLC) required for peptide synthesis.[10]

-

Process Visualization and Quantitative Data

Synthesis Workflow Diagram

References

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. One moment, please... [total-synthesis.com]

- 8. Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. ajpamc.com [ajpamc.com]

An In-depth Technical Guide to Fmoc-L-Prolinol: Synthesis, Properties, and Applications in Asymmetric Synthesis

Introduction: The Strategic Importance of Fmoc-L-Prolinol in Modern Chemistry

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral auxiliaries and building blocks are the cornerstone of asymmetric synthesis, enabling the precise construction of stereocenters. Among these critical reagents, (S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(hydroxymethyl)pyrrolidine, commonly known as this compound, has emerged as a versatile and valuable tool.

Derived from the naturally occurring amino acid L-proline, this compound combines the rigid, stereodefined pyrrolidine scaffold with the strategically labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This combination makes it an ideal precursor for a range of applications, from being a stable building block in peptide synthesis to serving as a source for one of the most powerful classes of organocatalysts.[1] This guide provides an in-depth exploration of this compound, detailing its fundamental properties, validated synthesis protocols, and its pivotal role in facilitating stereocontrolled reactions. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent's function and practical application.

Core Physicochemical and Structural Data

This compound is a white to off-white crystalline powder. The presence of the bulky, aromatic Fmoc group renders it soluble in a variety of common organic solvents, including dichloromethane (DCM), chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). Its structural and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 148625-77-8 | [1] |

| Molecular Formula | C₂₀H₂₁NO₃ | [1] |

| Molecular Weight | 323.39 g/mol | [1] |

| Appearance | White to off-white powder | N/A |

| Storage | Store at -20°C, desiccated | N/A |

| Purity (Typical) | ≥98% (HPLC) | N/A |

Synthesis of this compound: A Validated Two-Step Approach

While this compound is commercially available, understanding its synthesis is crucial for methodological development and quality control. A robust and widely practiced approach involves a two-step sequence starting from the inexpensive chiral pool amino acid, L-proline. This pathway first involves the protection of the secondary amine with the Fmoc group, followed by the selective reduction of the carboxylic acid to the primary alcohol.

Diagram of the Synthetic Pathway

Caption: Synthetic route from L-Proline to this compound.

Step 1: Fmoc Protection of L-Proline

Causality and Mechanistic Insight: The protection of the secondary amine of L-proline is the foundational step. The Fmoc group is chosen for its stability under a wide range of conditions, yet its susceptibility to mild basic conditions (e.g., piperidine) makes it an orthogonal protecting group in multi-step synthesis. The reaction proceeds via nucleophilic attack of the deprotonated proline amine onto the electrophilic carbonyl carbon of an Fmoc-donating reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). An inorganic base like potassium carbonate is used to deprotonate the proline amine and neutralize the acidic byproduct (HCl or N-hydroxysuccinimide).[2]

Detailed Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve L-proline (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in a 4:1 mixture of 1,4-dioxane and water.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath with gentle stirring.

-

Addition of Fmoc Reagent: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 0.95 eq) in 1,4-dioxane to the cooled mixture over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Dilute the reaction mixture with water and perform a liquid-liquid extraction with diethyl ether to remove organic-soluble impurities.

-

Acidification: Carefully acidify the aqueous layer to a pH of 2-3 using 1 M HCl. This protonates the carboxylate, making the product organic-soluble.

-

Extraction: Extract the acidified aqueous layer three times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Fmoc-L-Proline as a white solid.[2]

Step 2: Reduction of Fmoc-L-Proline to this compound

Causality and Mechanistic Insight: The conversion of the carboxylic acid to a primary alcohol requires a reducing agent. While lithium aluminum hydride (LiAlH₄) is effective, borane complexes, such as borane-methyl sulfide (BMS), are often preferred for their milder nature and higher functional group tolerance.[3] The borane coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards hydride delivery. Subsequent hydrolysis quenches the reaction and liberates the alcohol. This step must be performed under anhydrous conditions to prevent quenching of the reducing agent.

Detailed Experimental Protocol:

-

Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, add Fmoc-L-Proline (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF) under an argon or nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Slowly add borane-methyl sulfide complex (BMS, ~2.0 eq) dropwise via the addition funnel. Vigorous gas evolution (hydrogen) will be observed.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Quenching: Cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. Add 1 M HCl and stir for 30 minutes. Basify the solution with 2 M NaOH and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Application in Asymmetric Synthesis: A Chiral Precursor

This compound's primary value lies in its role as a stable, protected precursor to L-Prolinol, a highly effective chiral auxiliary and organocatalyst.[4][5] The Fmoc group allows for the storage and handling of the chiral scaffold, which can be deprotected in situ or in a separate step to generate the catalytically active species. A classic application is in the asymmetric Michael addition of aldehydes or ketones to nitroolefins, a key carbon-carbon bond-forming reaction.

Diagram of the Catalytic Cycle

Caption: Deprotection of this compound and subsequent catalytic cycle.

Protocol: Asymmetric Michael Addition using L-Prolinol derived from this compound

Causality and Mechanistic Insight: The reaction is catalyzed by L-Prolinol, generated via the deprotection of this compound. L-Prolinol reacts with a ketone (e.g., cyclohexanone) to form a chiral enamine intermediate. The stereocenter on the pyrrolidine ring directs the incoming nitroolefin to attack one face of the enamine preferentially, establishing the new stereocenter with high fidelity. Hydrolysis of the resulting iminium ion releases the chiral product and regenerates the L-Prolinol catalyst, allowing it to re-enter the catalytic cycle.[4]

Detailed Experimental Protocol:

-

Deprotection: Dissolve this compound (0.1 eq) in dimethylformamide (DMF). Add piperidine (2.0 eq relative to this compound) and stir at room temperature for 30 minutes. The solvent can be removed under high vacuum to yield crude L-Prolinol, or the resulting solution can be used directly in some cases, though isolation is preferable for purity.

-

Reaction Setup: In a reaction vial, dissolve the generated L-Prolinol catalyst (1.0 eq, based on the initial catalyst amount) in the chosen solvent (e.g., chloroform or neat ketone).

-

Addition of Reactants: Add the ketone (e.g., cyclohexanone, 10.0 eq) and the β-nitrostyrene (1.0 eq).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using TLC or ¹H NMR.

-

Workup: Upon completion, quench the reaction with a dilute aqueous HCl solution. Extract the mixture with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the enantiomerically enriched Michael adduct.

Conclusion and Future Outlook

This compound is more than a simple amino alcohol derivative; it is a strategic enabling reagent. Its robust Fmoc protection provides stability, while its underlying L-Prolinol core offers access to powerful and selective catalytic transformations. The protocols detailed herein represent field-proven, reliable methods for its synthesis and subsequent application, providing a solid foundation for researchers in drug discovery and process development. As the quest for ever more complex and stereochemically defined molecules continues, the utility of versatile and reliable chiral building blocks like this compound will only grow, solidifying its place as an indispensable tool in the synthetic chemist's arsenal.

References

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

The Art of Dissolution: A Senior Application Scientist's Guide to the Solubility of Fmoc-L-Prolinol in Common Organic Solvents

Foreword: Beyond the Data Sheet – A Practical Perspective on Solubility

In the landscape of peptide synthesis and drug development, the seemingly mundane parameter of solubility is, in reality, a critical linchpin. For researchers and process chemists, understanding the solubility of protected amino acid building blocks like Fmoc-L-Prolinol is not merely an academic exercise; it is a cornerstone of reproducible, efficient, and scalable synthesis. An Fmoc-amino acid that fails to completely dissolve can lead to catastrophic consequences downstream: inaccurate reagent concentrations, sluggish or incomplete coupling reactions, the formation of deletion sequences, and ultimately, compromised purity and yield of the target molecule.

This guide is conceived from years of hands-on experience in the field, where theoretical knowledge meets the practical realities of the laboratory. It eschews a rigid, one-size-fits-all approach, instead offering a deep dive into the core principles governing the solubility of this compound. We will explore the nuanced interplay between the molecule's structure and the properties of common organic solvents. More importantly, this document provides a robust, self-validating experimental framework for you, the researcher, to determine precise solubility in your solvent system of choice. Our aim is to empower you with not just data, but with a causal understanding that will inform your experimental design and troubleshooting efforts.

Physicochemical Profile of this compound

This compound, with the systematic name (S)-1-(9H-fluoren-9-yl)methoxycarbonyl)-2-(hydroxymethyl)pyrrolidine, is a pivotal building block in synthetic organic chemistry. Its structure, a harmonious blend of a bulky, non-polar protecting group and a more polar amino alcohol core, dictates its solubility behavior.

| Property | Value | Source |

| CAS Number | 148625-77-8 | [1][2][3] |

| Molecular Formula | C₂₀H₂₁NO₃ | [2][3] |

| Molecular Weight | 323.39 g/mol | [2] |

| Appearance | White to off-white powder | Chem-Impex |

| Storage | -20°C, desiccated | [1] |

The large, aromatic fluorenylmethoxycarbonyl (Fmoc) group is intensely hydrophobic, driving solubility in non-polar and polar aprotic organic solvents. Conversely, the prolinol moiety, with its hydroxyl group, introduces a degree of polarity and the capacity for hydrogen bonding, which can influence its interaction with protic solvents.

Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Deep Dive

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. For this compound, this principle manifests in a delicate balance between its constituent parts.

-

The Dominance of the Fmoc Group: The sheer size and lipophilicity of the Fmoc group are the primary drivers of this compound's solubility profile. This large, non-polar moiety readily interacts with a wide array of organic solvents through van der Waals forces.

-

The Role of the Prolinol Core: The pyrrolidine ring and the hydroxyl group introduce polarity. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor. This characteristic is crucial when considering solubility in polar protic solvents like methanol and ethanol.

-

Solvent Parameters at Play:

-

Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further divided into protic (containing acidic protons, e.g., alcohols) and aprotic (lacking acidic protons, e.g., DMF, DMSO).

-

Dielectric Constant: This property reflects a solvent's ability to separate ions. Solvents with higher dielectric constants are generally better at dissolving polar compounds.

-

Hydrogen Bonding Capacity: A solvent's ability to donate or accept hydrogen bonds significantly impacts its interaction with solutes that also have these capabilities, such as the hydroxyl group in this compound.

-

The interplay of these factors is visualized in the following logical diagram:

Caption: Interplay of molecular and solvent properties governing solubility.

Quantitative and Qualitative Solubility Data

While comprehensive, publicly available quantitative solubility data for this compound is limited, a combination of supplier information, data from analogous compounds, and established principles in peptide chemistry allows us to construct a reliable overview. For precise applications, empirical determination as outlined in Section 4 is strongly recommended.

Table 1: Solubility Profile of this compound and Related Compounds

| Solvent | Solvent Type | This compound (Qualitative) | Analog: Fmoc-L-Proline (Quantitative) | Analog: N-Boc-L-proline (Quantitative) |

| Dimethylformamide (DMF) | Polar Aprotic | Expected to be highly soluble | Easily Soluble | ~20 mg/mL[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] | 45 mg/mL (133.38 mM)[5] | ~15 mg/mL[4] |

| Dichloromethane (DCM) | Non-polar | Soluble[1] | - | - |

| Chloroform | Non-polar | Soluble[1] | - | Soluble[6] |

| Ethyl Acetate | Moderately Polar | Soluble[1] | - | - |

| Acetone | Polar Aprotic | Soluble[1] | - | - |

| Acetonitrile (ACN) | Polar Aprotic | Expected to be soluble | - | - |

| Tetrahydrofuran (THF) | Polar Aprotic | Expected to be soluble | - | - |

| Methanol (MeOH) | Polar Protic | Expected to be soluble | Soluble[7] | Soluble[6] |

| Ethanol (EtOH) | Polar Protic | Expected to be soluble | - | ~15 mg/mL[4] |

| Water | Polar Protic | Sparingly soluble to insoluble | Sparingly soluble | Limited solubility[6] |

-

Practical Insights: The high solubility in polar aprotic solvents like DMF and DMSO is consistent with their widespread use in solid-phase peptide synthesis (SPPS), where high concentrations of reagents are necessary for driving coupling reactions to completion. The solubility in chlorinated solvents like DCM and chloroform is also advantageous for various synthetic manipulations and purification procedures. The lower solubility in water is typical for Fmoc-protected amino acids due to the hydrophobic nature of the Fmoc group.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a robust, self-validating method for accurately determining the solubility of this compound in a specific organic solvent at a given temperature. The gravimetric method is a gold standard, relying on the direct measurement of mass.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (≥98% purity)

-

Solvent of interest (HPLC grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Temperature-controlled orbital shaker or vortex mixer

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed, clean, and dry evaporation dishes or vials

-

Vacuum oven or desiccator

Workflow Diagram:

Caption: Gravimetric solubility determination workflow.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. To a vial, add a known volume (e.g., 2.0 mL) of the chosen solvent. b. Add an excess amount of this compound to the vial. "Excess" means that a visible amount of undissolved solid should remain after the equilibration period. c. Tightly cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). b. Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

Sample Collection and Filtration: a. After equilibration, remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes. b. Carefully draw a known volume of the clear supernatant into a syringe (e.g., 1.0 mL). Avoid disturbing the solid at the bottom. c. Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry evaporation dish. The filtration step is critical to remove any suspended microparticles.

-

Gravimetric Analysis: a. Record the exact mass of the empty evaporation dish (m_dish). b. Record the exact mass of the dish containing the filtered solution (m_solution). c. Place the evaporation dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated. Alternatively, use a desiccator under high vacuum. d. Once completely dry, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption. e. Weigh the dish containing the dried this compound residue (m_final).

-

Calculation: a. Mass of the dissolved solute (m_solute): m_solute = m_final - m_dish b. Mass of the solvent (m_solvent): m_solvent = m_solution - m_final c. Solubility (in g/100 g of solvent): Solubility = (m_solute / m_solvent) * 100 d. To express solubility in mg/mL, the density of the solvent at the experimental temperature is required.

Self-Validation and Trustworthiness: This protocol is inherently self-validating. Running the experiment in triplicate will provide a measure of precision. The use of a filtration step ensures that only dissolved material is quantified, and the gravimetric endpoint is a direct and absolute measurement, minimizing assumptions and potential for instrumental error.

Conclusion: An Empowered Approach to Synthesis

This guide has provided a multifaceted view of the solubility of this compound, integrating theoretical principles with practical, actionable data and protocols. While we have offered qualitative and extrapolated quantitative data, the core takeaway for the practicing scientist is the empowerment that comes from empirical determination. The provided gravimetric protocol is a robust tool that allows for the generation of precise, application-specific solubility data, thereby removing ambiguity and enhancing the predictability and success of synthetic endeavors. A thorough understanding and characterization of the solubility of this key building block is a direct investment in the efficiency of your workflow and the quality of your final product.

References

- 1. Fmoc-Prolinol | CAS:148625-77-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. scbt.com [scbt.com]

- 3. peptide.com [peptide.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Fmoc-L-Proline | Amino Acids and Derivatives | TargetMol [targetmol.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

Fmoc-L-Prolinol: A Chiral Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science. Fmoc-L-Prolinol, a derivative of the natural amino acid L-proline, has emerged as a versatile and powerful chiral building block. Its unique rigid pyrrolidine structure, combined with the strategic placement of a hydroxyl group and the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, offers chemists precise stereochemical control in a variety of transformations. This guide provides a comprehensive overview of the synthesis, core applications, and mechanistic underpinnings of this compound, offering field-proven insights for its effective utilization.

Core Attributes and Synthesis

This compound's utility stems from its inherent chirality and the synthetic accessibility of both its enantiomers. The "L" configuration, derived from natural L-proline, is most common, but the "D" form is also available for the synthesis of unnatural isomers of bioactive molecules. The key structural features are the pyrrolidine ring, which imparts conformational rigidity, the hydroxyl group, which can be a handle for further functionalization or a key element in directing stereochemistry, and the Fmoc group, which protects the secondary amine.

The synthesis of this compound is typically achieved through the reduction of the corresponding Fmoc-L-proline. This precursor is readily prepared by reacting L-proline with a fluorenylmethoxycarbonylating agent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-Osu), under basic conditions.[1][2] The subsequent reduction of the carboxylic acid to the primary alcohol is commonly accomplished using reducing agents like lithium aluminium hydride.[3]

Experimental Protocol: Synthesis of Fmoc-L-Proline[1][2]

-

Dissolution: Dissolve L-proline in an aqueous solution of a base, such as sodium carbonate or potassium carbonate, often mixed with an organic solvent like dioxane or tetrahydrofuran to aid solubility.[1]

-

Fmoc Protection: Cool the solution (e.g., to 0°C) and add the Fmoc-Cl or Fmoc-Osu reagent portion-wise while stirring.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours to overnight to ensure complete reaction.[1][2]

-

Work-up: Perform an aqueous work-up to remove unreacted reagents. This typically involves washing with a non-polar organic solvent (e.g., diethyl ether) to remove impurities, followed by acidification of the aqueous layer to precipitate the Fmoc-L-proline product.[1]

-

Isolation: Extract the product into an organic solvent like dichloromethane or ethyl acetate, dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to yield the solid Fmoc-L-proline.[1]

The subsequent reduction to this compound requires careful handling of potent reducing agents and anhydrous conditions.

Key Applications in Organic Synthesis

This compound is a multifaceted tool in the hands of a synthetic chemist, finding its primary applications in three major areas: as a chiral building block in peptide and complex molecule synthesis, as a chiral auxiliary to direct stereoselective reactions, and as a precursor for potent organocatalysts.

Chiral Building Block in Synthesis

The most direct application of this compound is its incorporation into larger molecules where the prolinol scaffold is a desired structural motif. In peptide synthesis, while Fmoc-L-proline is more common for building the peptide backbone, this compound can be used to introduce a terminal prolinol residue, which can be crucial for the biological activity of certain peptide-based therapeutics.[4][5] The Fmoc group's base-lability allows for its selective removal under mild conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), which is orthogonal to many other protecting group strategies used in complex molecule synthesis.[6][7][8]

The hydroxyl group of this compound offers a site for further modification, allowing it to be used in the synthesis of complex natural products and novel biomolecules.[4] This functional handle can be used for esterification, etherification, or conversion to other functional groups, expanding its synthetic utility.

Chiral Auxiliary for Asymmetric Reactions

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction.[9] Prolinol itself is an effective chiral auxiliary, and the Fmoc-protected version allows for its use in contexts where protection of the nitrogen atom is necessary. The rigid pyrrolidine ring and the defined stereocenter effectively shield one face of a reacting molecule, forcing an incoming reagent to attack from the less sterically hindered face.

For example, (S)-prolinol has been successfully employed as a chiral auxiliary in the silver-mediated synthesis of axially chiral vinylallenes, achieving excellent enantiopurity.[10] The temporary installation of the prolinol moiety to a propargylamine precursor directs the stereochemical outcome of the subsequent rearrangement to the allene. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered.

Precursor to Chiral Ligands and Organocatalysts

Perhaps the most significant impact of prolinol and its derivatives has been in the field of organocatalysis.[11][12][13] Proline and its derivatives can catalyze a wide range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.[11][12][13] These catalysts often operate through the formation of enamine or iminium ion intermediates.[11]

This compound serves as a key starting material for the synthesis of more complex and highly effective chiral ligands and organocatalysts. The hydroxyl group can be readily converted into a silyl ether, and the Fmoc group can be removed to allow for N-alkylation or other modifications. For instance, diarylprolinol silyl ethers are a prominent class of organocatalysts derived from prolinol.[14] These catalysts have demonstrated high efficacy in a variety of stereoselective reactions. Additionally, new chiral pyridine prolinol derivatives have been synthesized and investigated for their catalytic activity in asymmetric reductions and additions.[15] Binaphthyl-prolinol ligands have also been designed for enantioselective arylations.[16]

The development of prolinol-based chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis represents an innovative approach, where the prolinol derivative acts as both the solvent and the catalyst.[17][18]

Mechanistic Insights: The Role of the Fmoc Group

The choice of the Fmoc protecting group is a critical aspect of the utility of this compound. Its primary function is to mask the nucleophilicity of the proline nitrogen, preventing unwanted side reactions. The mechanism of Fmoc deprotection is a base-mediated β-elimination.[19]

Fmoc Deprotection Workflow

Caption: Workflow for the deprotection of the Fmoc group.

The standard protocol for Fmoc removal involves treatment with a 20% solution of piperidine in DMF.[6][7] The reaction is typically rapid, often proceeding in two stages: a short initial treatment followed by a longer second exposure to ensure complete removal.[6] The dibenzofulvene byproduct is trapped by piperidine to form a stable adduct, which is then washed away.[19] The progress of the deprotection can often be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a characteristic absorbance.[20]

While piperidine is the most common reagent, alternatives such as 1,8-diazabicycloundec-7-ene (DBU) in combination with piperazine can be used, particularly to mitigate side reactions like diketopiperazine formation when proline is at certain positions in a peptide sequence.[8]

Comparative Data

| Parameter | Fmoc-Protected Amino Group | Boc-Protected Amino Group |

| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF)[7] | Acid-labile (e.g., trifluoroacetic acid)[7] |

| Orthogonality | High, compatible with acid-labile side-chain protecting groups. | Lower, requires very strong acid for final cleavage of different side-chain protecting groups. |

| Byproducts | Dibenzofulvene-piperidine adduct (UV active)[19] | Isobutylene and CO2 (gaseous) |

| Common Side Reactions | Diketopiperazine formation (sequence dependent)[8] | Acid-catalyzed side reactions |

This table highlights the key differences between the two most common protecting group strategies in solid-phase peptide synthesis, underscoring the mild conditions associated with the Fmoc group.

Conclusion

This compound is a valuable and versatile chiral reagent in organic chemistry. Its utility as a chiral building block, a stereodirecting auxiliary, and a precursor for a wide range of organocatalysts makes it an indispensable tool for the synthesis of enantiomerically pure pharmaceuticals, natural products, and advanced materials. A thorough understanding of its synthesis, reactivity, and the strategic role of the Fmoc protecting group empowers researchers to leverage its full potential in tackling complex synthetic challenges. The continued development of new applications and catalytic systems based on the prolinol scaffold ensures that it will remain at the forefront of asymmetric synthesis for the foreseeable future.

References

- 1. Page loading... [guidechem.com]

- 2. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]

- 3. Prolinol - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 12. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Binaphthyl–prolinol chiral ligands: design and their application in enantioselective arylation of aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Chemistry of Fmoc Deprotection: A Mechanistic and Practical Guide for Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), a deep understanding of the 9-fluorenylmethoxycarbonyl (Fmoc) deprotection step is paramount. This critical stage in the iterative cycle of peptide chain elongation dictates the purity, yield, and ultimately, the success of the synthesis. This guide provides an in-depth exploration of the core mechanism of Fmoc deprotection, a practical guide to standard and alternative protocols, a comprehensive analysis of common side reactions, and strategies for their mitigation.

The Core Mechanism: A Base-Catalyzed Cascade

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction, specifically proceeding through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1] This process is favored due to the chemical structure of the Fmoc group itself. The electron-withdrawing nature of the fluorenyl ring system renders the proton on the C9 carbon of the fluorene moiety acidic.[2]

The deprotection sequence can be broken down into three key steps:

-

Proton Abstraction: A base, most commonly a secondary amine like piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl group.[1] This is the rate-determining step of the reaction.[3]

-

β-Elimination: The resulting carbanion is stabilized by the aromatic fluorene system. This unstable intermediate then undergoes elimination, leading to the cleavage of the C-O bond of the carbamate. This step liberates the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophilic intermediate known as dibenzofulvene (DBF).[1][4]

-

Dibenzofulvene (DBF) Scavenging: The excess secondary amine present in the deprotection solution acts as a nucleophile, trapping the reactive DBF intermediate to form a stable adduct.[1][4] This is a crucial step, as it prevents the DBF from reacting with the newly deprotected N-terminal amine of the peptide, which would lead to irreversible chain termination.

The formation of the stable dibenzofulvene-piperidine adduct is also advantageous for monitoring the reaction, as it has a strong UV absorbance maximum around 301 nm.[5][6]

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.[1]

Experimental Protocols and Monitoring

The successful execution of Fmoc deprotection relies on well-defined protocols and diligent monitoring to ensure complete removal of the protecting group without inducing side reactions.

Standard Deprotection Protocol

A widely used and robust method for Fmoc deprotection involves a two-step treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily)

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM), ACS grade

-

Isopropyl alcohol (IPA), ACS grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

-

Initial DMF Wash: Drain the swelling solvent and wash the resin three times with DMF to remove any residual impurities.

-

First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the slurry for 1-3 minutes at room temperature.[6] Drain the solution.

-

Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 5-15 minutes.

-

Washes: Drain the deprotection solution and wash the resin thoroughly to remove residual piperidine and the DBF-piperidine adduct. A typical wash cycle is 3-5 times with DMF, followed by washes with IPA and DCM to prepare for the next coupling step.

Monitoring the Deprotection Reaction

Incomplete Fmoc removal leads to the formation of deletion sequences, which are often difficult to separate from the desired peptide. Therefore, monitoring the completion of the deprotection step is crucial.

This quantitative method relies on measuring the absorbance of the DBF-piperidine adduct in the collected deprotection solution.

Procedure:

-

Collect Filtrate: During the deprotection steps, collect all the drained piperidine solution in a volumetric flask of a known volume.[6]

-

Dilute to Volume: Dilute the collected filtrate to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[6]

-

Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[6]

-

Calculate Fmoc Amount: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct and, consequently, the amount of Fmoc group removed. The molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.

The Kaiser test is a highly sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin after deprotection and washing.[7] A positive result (intense blue color) indicates successful Fmoc removal.

Kaiser Test Reagents:

-

Reagent A: 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[7]

-

Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[7]

-

Reagent C: 40 g of phenol in 20 mL of n-butanol.[7]

Procedure:

-

Take a small sample of resin beads (10-15 beads) in a small glass test tube.

-

Add 2-3 drops of each reagent (A, B, and C) to the test tube.

-

Observe the color of the beads and the solution. An intense blue color indicates the presence of free primary amines. A yellow or colorless result suggests incomplete deprotection.

It is important to note that the Kaiser test is not reliable for N-terminal proline residues, which are secondary amines.[7] In such cases, alternative tests like the isatin or chloranil test should be used.[9]

Navigating the Landscape of Side Reactions

While the Fmoc deprotection process is generally efficient, the basic conditions can promote several undesirable side reactions that can compromise the integrity of the final peptide.

Aspartimide Formation

Aspartimide formation is a significant challenge, particularly in sequences containing aspartic acid (Asp). The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue by the deprotection base. This is followed by an intramolecular nucleophilic attack on the side-chain carbonyl, leading to the formation of a five-membered succinimide ring, the aspartimide.[10][11] This cyclic intermediate can then be opened by nucleophiles (such as piperidine or residual water) to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, both of which can also be racemized.[12]

Factors Influencing Aspartimide Formation:

-

Sequence: Asp-Gly, Asp-Asn, and Asp-Ser sequences are particularly prone to this side reaction due to reduced steric hindrance.[13]

-

Base: Stronger bases and prolonged exposure to basic conditions increase the rate of aspartimide formation.[12]

-

Temperature: Elevated temperatures accelerate the reaction.[11]

Mitigation Strategies:

-

Use of Additives: Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF deprotection solution can significantly suppress aspartimide formation.[14]

-

Alternative Bases: Using weaker bases like piperazine can reduce the incidence of this side reaction.[4] Recent studies have also shown that dipropylamine (DPA) can effectively reduce aspartimide formation.[15]

-

Modified Protecting Groups: Employing sterically hindered side-chain protecting groups for Asp, such as 3-methyl-pent-3-yl (OMpe) or 2,4-dimethyl-pent-3-yl (ODmPent), can provide greater protection against cyclization.

Caption: Mechanism of aspartimide formation and subsequent ring-opening.

Racemization

Racemization, or the epimerization of the α-carbon of an amino acid residue, can occur under the basic conditions of Fmoc deprotection. This is particularly problematic for residues with electron-withdrawing side chains, such as cysteine (Cys) and histidine (His), which are more susceptible to α-proton abstraction.[14] Phenylglycine (Phg) is also known to be prone to racemization.[16]

Mitigation Strategies:

-

Optimized Coupling: While some racemization can occur during deprotection, the coupling step is often the primary source. Using additives like HOBt or its derivatives during coupling can suppress racemization.[13]

-

Temperature Control: For sensitive residues, performing the coupling at lower temperatures can minimize epimerization.[14]

-

Choice of Base: The use of sterically hindered bases during coupling, such as N,N-diisopropylethylamine (DIPEA), can reduce racemization.[16]

Diketopiperazine (DKP) Formation

DKP formation is an intramolecular cyclization reaction that can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin. This side reaction is most prevalent when proline or another secondary amino acid is in the second position (from the C-terminus).[17] The cis-amide bond conformation favored by these residues facilitates the nucleophilic attack of the N-terminal amine on the ester linkage to the resin.

Mitigation Strategies:

-

Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance provided by the 2-CTC linker significantly suppresses DKP formation.[17]

-

Dipeptide Coupling: Coupling the first two amino acids as a pre-formed dipeptide can bypass the susceptible dipeptide-resin intermediate.

-

Alternative Deprotection Reagents: A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to standard piperidine/DMF.[17]

Alternatives to Piperidine

While piperidine is the most common reagent for Fmoc deprotection, its classification as a controlled substance and its role in promoting certain side reactions have driven the search for alternatives.

| Reagent(s) | Concentration | Advantages | Disadvantages |

| Piperidine | 20% in DMF | Well-established, efficient | Controlled substance, can promote aspartimide formation |

| 4-Methylpiperidine | 20% in DMF | Not a controlled substance, equivalent efficiency to piperidine[18] | - |

| Piperazine | 5-10% in DMF | Reduced aspartimide formation[4] | May have slightly slower kinetics in some cases |

| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | Rapid deprotection, reduces DKP formation[17] | DBU is a strong, non-nucleophilic base; requires a scavenger |

| Dipropylamine (DPA) | 25% in DMF | Reduced aspartimide formation, readily available, low toxicity[15] | Newer alternative, less established |

Conclusion

A thorough understanding of the mechanism of Fmoc deprotection and the associated side reactions is essential for the successful synthesis of high-quality peptides. By carefully selecting deprotection reagents and conditions, implementing robust monitoring protocols, and employing targeted mitigation strategies, researchers can navigate the complexities of this critical step in SPPS. The continuous development of new reagents and methodologies offers an expanding toolkit for peptide chemists to overcome synthetic challenges and advance the frontiers of peptide science and therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. mdpi.com [mdpi.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. peptide.com [peptide.com]

- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. media.iris-biotech.de [media.iris-biotech.de]

- 13. peptide.com [peptide.com]

- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chirality of Fmoc-L-Prolinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Prolinol, a pivotal chiral building block, is indispensable in contemporary peptide synthesis and the broader field of medicinal chemistry. Its unique rigid pyrrolidine ring structure and the presence of a primary alcohol offer distinct conformational constraints and synthetic handles. The stereochemical integrity of the single chiral center, derived from the natural amino acid L-proline, is paramount to its function. This guide provides a comprehensive technical overview of the chirality of this compound, detailing its synthesis with an emphasis on stereochemical retention, robust analytical methodologies for enantiopurity assessment, and critical considerations for mitigating racemization risks during its application. This document serves as an essential resource for researchers aiming to leverage the unique properties of this compound in the development of novel therapeutics and complex molecular architectures.

Introduction: The Significance of Chirality in this compound

This compound, chemically known as (S)-1-(9-Fluorenylmethoxycarbonyl)-2-pyrrolidinemethanol, is a derivative of the amino acid L-proline.[1] The "L" designation signifies the specific stereochemical configuration at the α-carbon of the parent amino acid, which is retained during its reduction to the corresponding amino alcohol, prolinol.[2] The subsequent protection of the secondary amine with the fluorenylmethoxycarbonyl (Fmoc) group yields this compound.[3][4]

The chirality of this molecule is of utmost importance for several reasons:

-

Stereospecific Interactions: In drug development, the three-dimensional arrangement of atoms is critical for molecular recognition. The precise orientation of the hydroxymethyl group in this compound dictates its interaction with biological targets such as enzymes and receptors, which are themselves chiral.

-

Conformational Control in Peptides: When incorporated into peptide chains, the rigid pyrrolidine ring of proline and its derivatives imparts significant conformational constraints. The stereochemistry at the C-2 position is a key determinant of the local peptide backbone geometry, influencing folding and secondary structure formation.[5]

-

Asymmetric Synthesis: this compound and its parent compound, L-prolinol, are widely used as chiral auxiliaries and catalysts in asymmetric synthesis to produce enantiomerically pure compounds.[2][3] The stereochemical outcome of these reactions is directly dependent on the enantiopurity of the prolinol derivative.

Given these critical roles, ensuring and verifying the enantiomeric purity of this compound is a non-negotiable aspect of its use in research and manufacturing.

Synthesis and Stereochemical Control

The synthesis of this compound begins with the readily available and inexpensive chiral starting material, L-proline. The key synthetic transformation is the reduction of the carboxylic acid moiety to a primary alcohol.

Reduction of L-Proline

A common and effective method for this reduction is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[2]

Mechanism Insight: The reaction proceeds via the formation of a lithium aluminate salt of the carboxyl group, followed by hydride attack on the carbonyl carbon. This process does not involve the chiral center (the α-carbon) and therefore, the stereochemistry is preserved.

Fmoc Protection

The resulting L-prolinol is then protected at the secondary amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), in a suitable solvent system like a mixture of dioxane and water.[6]

Causality Behind Experimental Choices: The use of a mild base is crucial to prevent epimerization at the chiral center, which could be induced by stronger bases. The reaction conditions are optimized to ensure complete protection of the amine without compromising the stereochemical integrity of the molecule.

Analytical Methods for Chiral Purity Assessment

A multi-pronged analytical approach is essential to rigorously validate the enantiomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Key Considerations for Method Development:

-

Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., CHIRALPAK® series), are often effective for separating Fmoc-protected amino acid derivatives.[7][8][9]

-

Mobile Phase Optimization: The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is critical for achieving optimal separation.[8] The polarity of the mobile phase plays a significant role in the chiral recognition mechanism.[7]

-

Detection: this compound possesses a strong chromophore in the Fmoc group, allowing for sensitive detection by UV-Vis spectroscopy, typically at wavelengths around 265 nm or 301 nm.[9]

Experimental Protocol: Chiral HPLC Analysis of this compound

-

Column: CHIRALPAK® IC or a similar polysaccharide-based chiral column.

-

Mobile Phase: A typical starting condition is a 90:10 (v/v) mixture of hexane and isopropanol. The ratio can be adjusted to optimize resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 265 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The enantiomeric excess is calculated from the peak areas of the L- and D-enantiomers using the formula: e.e. (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR can confirm the chemical structure of this compound, they cannot distinguish between enantiomers. However, NMR can be used for chiral analysis in two main ways:

-

Chiral Derivatizing Agents (CDAs): The sample is reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomers. These diastereomers have distinct NMR spectra, and the integration of the corresponding signals allows for the determination of the enantiomeric ratio.

-

¹⁹F NMR: If a fluorine-containing chiral derivatizing agent is used, the high sensitivity and large chemical shift dispersion of ¹⁹F NMR can provide a very accurate and sensitive method for determining enantiomeric purity.[10][11][12]

Optical Rotation

Optical rotation measurement using a polarimeter is a classical method for assessing the chirality of a compound. A solution of the enantiomerically pure compound will rotate the plane of polarized light in a specific direction. For this compound, the specific rotation is typically measured in a solvent such as dimethylformamide (DMF).[3]

Data Presentation: Typical Properties of this compound

| Property | Typical Value | Reference |

| Molecular Formula | C₂₀H₂₁NO₃ | [3] |

| Molecular Weight | 323.4 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Purity (Assay) | ≥ 99% | [3] |

| Specific Optical Rotation ([α]D²⁰) | -42° to -38° (c=1 in DMF) | [3] |

Risks of Racemization and Mitigation Strategies

While the synthesis of this compound is designed to be stereoretentive, subsequent handling and reaction conditions can pose a risk of racemization (the formation of an equal mixture of both enantiomers).

Mechanisms of Racemization

The primary mechanism for racemization in amino acid derivatives involves the abstraction of the α-proton, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity.[13]

Factors Promoting Racemization:

-

Strong Bases: Exposure to strong bases can facilitate the abstraction of the α-proton. This is a particular concern during peptide synthesis, especially during the Fmoc deprotection step with piperidine and in coupling reactions using certain bases.[13][14]

-

Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for racemization to occur.

-

Activation Method in Peptide Synthesis: The activation of the carboxylic acid of an incoming Fmoc-amino acid for peptide bond formation can increase the acidity of the α-proton, making it more susceptible to racemization.[14][15] This is particularly problematic for amino acids like cysteine and histidine.[14][16]

Mitigation Strategies in Application

When using this compound as a building block in solid-phase peptide synthesis (SPPS), it is important to note that since it is an amino alcohol, it is typically used at the C-terminus or as a modified internal residue where its hydroxyl group is either the point of attachment to the resin or is further functionalized. When other Fmoc-amino acids are used in conjunction with this compound-derived structures, the following general strategies can minimize racemization:

-

Choice of Coupling Reagents: The use of coupling reagents that minimize racemization is crucial. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization.[17]

-

Base Selection: For coupling reactions, sterically hindered bases like 2,4,6-collidine are sometimes preferred over less hindered bases like N-methylmorpholine (NMM) or DIPEA, as they are less likely to abstract the α-proton.[16]

-

Control of Reaction Time and Temperature: Minimizing reaction times and maintaining lower temperatures during coupling and deprotection steps can help to reduce the extent of racemization.

-

Fmoc Deprotection Conditions: While piperidine is the standard reagent for Fmoc removal, prolonged exposure should be avoided. The use of additives in the deprotection solution can sometimes mitigate side reactions, though their effect on racemization must be carefully evaluated.[13]

Conclusion

The stereochemical integrity of this compound is a cornerstone of its utility in peptide synthesis and drug discovery. A thorough understanding of its synthesis, which preserves the chirality of the L-proline precursor, is fundamental. This must be complemented by rigorous analytical validation of its enantiomeric purity using orthogonal methods such as chiral HPLC, NMR with chiral derivatizing agents, and polarimetry. Researchers and drug development professionals must also be vigilant about the potential for racemization during subsequent synthetic manipulations and employ appropriate mitigation strategies to ensure the desired stereochemical outcome in their final products. By adhering to these principles of stereochemical control and analysis, the full potential of this compound as a valuable chiral building block can be realized.

References

- 1. peptide.com [peptide.com]

- 2. Prolinol - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - CAS:148625-77-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chimia.ch [chimia.ch]